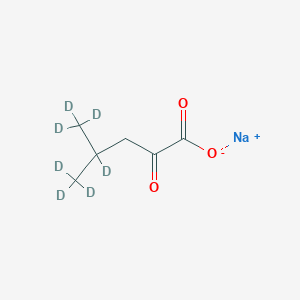
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Methyl-2-oxovaleric acid, where the hydrogen atoms are replaced with deuterium (d7). This compound is often used as a reference standard in various analytical applications due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt typically involves the deuteration of 4-Methyl-2-oxovaleric acid. The process begins with the preparation of 4-Methyl-2-oxovaleric acid, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The final product is then purified using methods like crystallization or chromatography to ensure the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the analysis of complex mixtures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct isotopic signature, allowing researchers to track the compound in various chemical and biological systems. This isotopic labeling facilitates the study of molecular interactions, metabolic pathways, and reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-oxovaleric Acid: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
4-Methyl-2-oxopentanoic Acid: Another structurally similar compound with slight variations in the carbon chain.
α-Ketoisocaproic Acid: A related compound with similar functional groups but different applications in metabolic studies.
Uniqueness
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. The deuterium atoms offer distinct advantages in NMR and MS analyses, making it a valuable tool in research settings.
Propriétés
Formule moléculaire |
C6H9NaO3 |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
sodium;4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,4D; |
Clé InChI |
IXFAZKRLPPMQEO-PWPMZRLPSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
SMILES canonique |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















